![molecular formula C21H36O6SSi B14192653 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one CAS No. 923294-15-9](/img/structure/B14192653.png)
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is an organic compound with the molecular formula C21H36O6SSi. This compound is characterized by the presence of a phenyl group, a sulfonyl group, and a triethoxysilyl group attached to a heptane chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of phenylacetone with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a triethoxysilyl heptane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group allows for the compound to be used in surface modification and material science applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a triethoxysilyl group.
Phenylacetone: Lacks the sulfonyl and triethoxysilyl groups, making it less versatile in certain applications.
Uniqueness
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is unique due to the presence of both sulfonyl and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
923294-15-9 |
|---|---|
Fórmula molecular |
C21H36O6SSi |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
1-phenyl-2-(7-triethoxysilylheptylsulfonyl)ethanone |
InChI |
InChI=1S/C21H36O6SSi/c1-4-25-29(26-5-2,27-6-3)18-14-9-7-8-13-17-28(23,24)19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3 |
Clave InChI |
JJTDLFRWJVVYAP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCS(=O)(=O)CC(=O)C1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
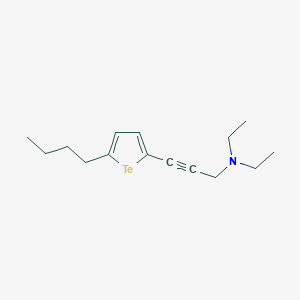
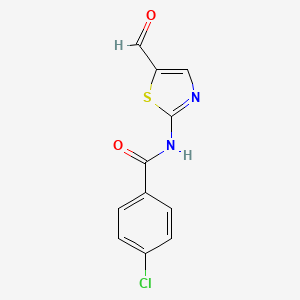
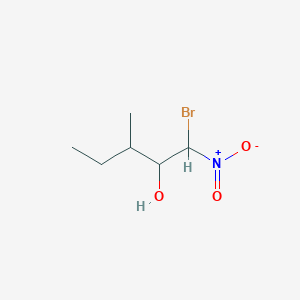
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
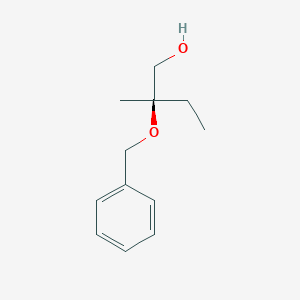
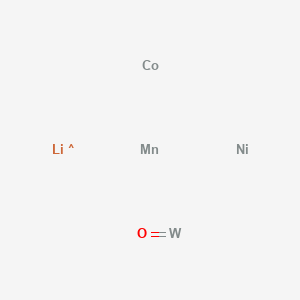
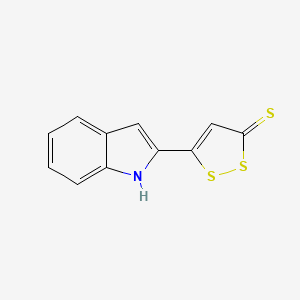
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
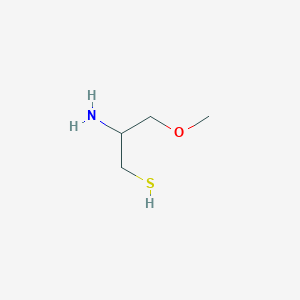
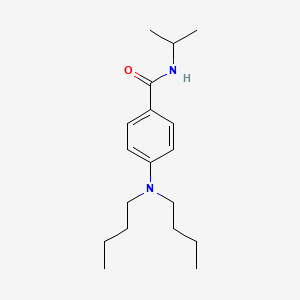

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
